
4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a chemical compound with potential applications in scientific research . It’s part of a class of compounds that feature a pyrrolidine ring, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to be versatile in chemical reactions due to their ring structure .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as 4-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-6-methyl-2H-pyran-2-one:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The pyrrolidine ring is known for its ability to enhance the biological activity of molecules, making it a valuable scaffold in the development of new antibiotics . The unique structure of this compound allows it to interact effectively with bacterial enzymes, potentially inhibiting their function and preventing bacterial growth.
Anticancer Research
The compound’s structure suggests it could be a promising candidate in anticancer research. Pyrrolidine derivatives have been studied for their ability to inhibit protein kinases, which are crucial in cancer cell proliferation . The presence of the cyclopentanecarbonyl group may enhance the compound’s ability to bind to cancer cell receptors, potentially leading to the development of new cancer therapies.
Anti-inflammatory Applications
Research has indicated that compounds containing pyrrolidine rings can exhibit significant anti-inflammatory properties . This compound could be explored for its potential to inhibit inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases such as arthritis.
Drug Delivery Systems
Finally, the compound could be investigated for its role in drug delivery systems. The unique chemical properties of pyrrolidine derivatives can improve the solubility and stability of drugs. This compound might be used to enhance the delivery and efficacy of therapeutic agents.
Pyrrolidine in Drug Discovery Discovery of 4-Amino-1- 7H-pyrrolo 2,3-dpyrimidin-4-yl piperidine-4 Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl … - MDPI : Pyrrolidine in Drug Discovery : Discovery of 4-Amino-1- 7H-pyrrolo 2,3-dpyrimidin-4-yl piperidine-4 : Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl … - MDPI : Pyrrolidine in Drug Discovery : Discovery of 4-Amino-1- 7H-pyrrolo 2,3-dpyrimidin-4-yl piperidine-4
将来の方向性
The future directions for this compound could involve further exploration of its potential applications in scientific research and drug development . Pyrrolidine derivatives are of great interest in medicinal chemistry due to their versatile structure and potential for the treatment of human diseases .
特性
IUPAC Name |
4-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-14(9-15(18)20-11)21-13-6-7-17(10-13)16(19)12-4-2-3-5-12/h8-9,12-13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWTGUEQWADDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

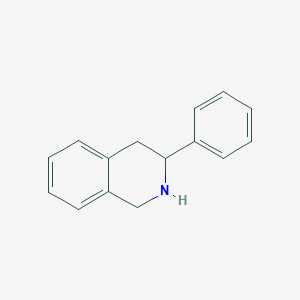
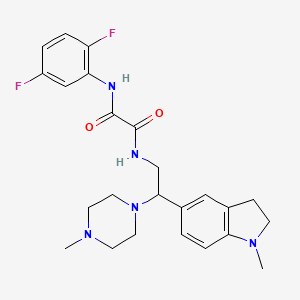
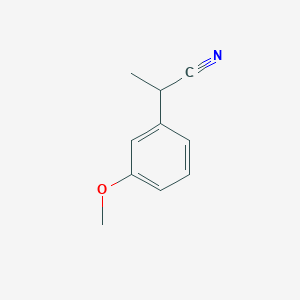
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
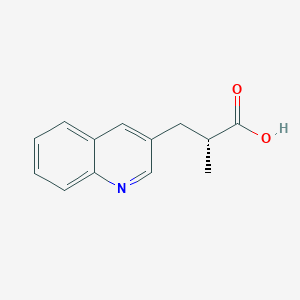
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)
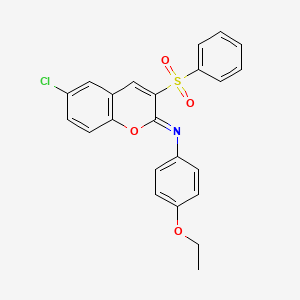

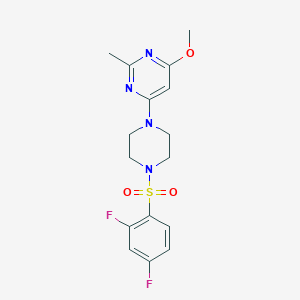
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)